![molecular formula C8H7ClN4O2 B2356853 1-[(4-クロロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボン酸 CAS No. 1006473-16-0](/img/structure/B2356853.png)
1-[(4-クロロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chloro group at the 4-position of one pyrazole ring and a carboxylic acid group at the 3-position of the other pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-1H-pyrazole and formaldehyde.
Reaction Steps:
Step 1: The 4-chloro-1H-pyrazole is reacted with formaldehyde under acidic conditions to form the intermediate 1-(chloromethyl)-1H-pyrazole.
Step 2: The intermediate is then reacted with another equivalent of 1H-pyrazole in the presence of a base to form the final product, 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Carboxylate Salt: Formed by the oxidation of the carboxylic acid group.
Amine: Formed by the reduction of the chloro group.
Substituted Pyrazole: Formed by nucleophilic substitution at the chloro group.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with various biological targets.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound potentially useful in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . The compound’s interaction with the active site leads to changes in the target organism that result in its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death . This results in the suppression of the diseases caused by these organisms .
Pharmacokinetics
It is known that the compound is soluble in some polar organic solvents, such as chloroform, dichloromethane, and alcohol . This suggests that it may be well-absorbed in the body. Its stability at room temperature and normal pressure also suggests that it may have good bioavailability.
Result of Action
The compound has been found to have potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has been found to have good inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Action Environment
The action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, its solubility in polar organic solvents suggests that it may be more effective in environments where these solvents are present . Additionally, its stability at room temperature and normal pressure suggests that it may be less effective in environments with extreme temperatures or pressures .
類似化合物との比較
4-Chloro-1H-pyrazole: Lacks the carboxylic acid group.
1H-pyrazole-3-carboxylic acid: Lacks the chloro group.
1-(Chloromethyl)-1H-pyrazole: Lacks the carboxylic acid group and has a different substitution pattern.
Uniqueness: 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro group and the carboxylic acid group on the pyrazole ring, which can lead to distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTVLIDGBCEKON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
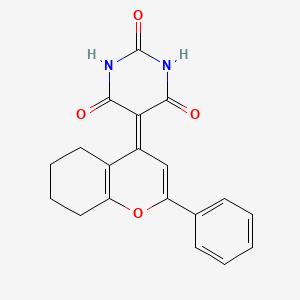
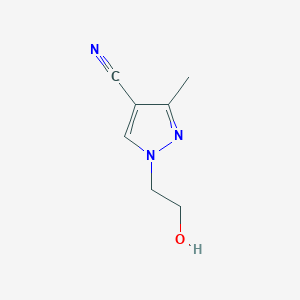
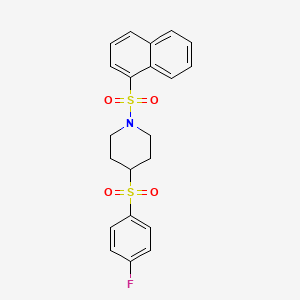


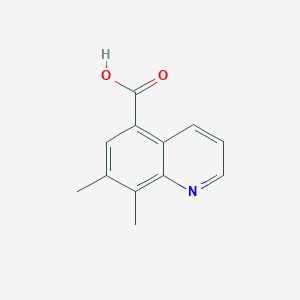

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)
![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)
![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
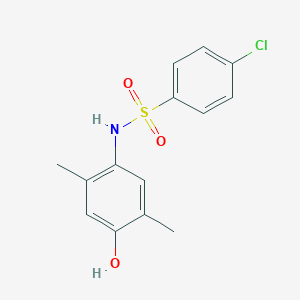
![Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate](/img/structure/B2356793.png)
